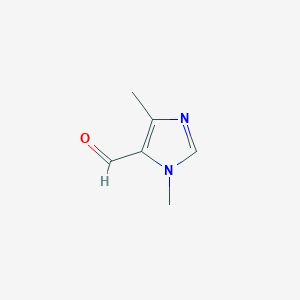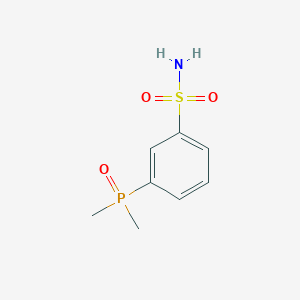
3-Dimethylphosphorylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Dimethylphosphorylbenzenesulfonamide is an organophosphorus compound with the molecular formula C8H12NO3PS and a molecular weight of 233.22 g/mol This compound features a sulfonamide group (-SO2NH2) and a phosphoryl group (-P=O), making it a unique hybrid of sulfonamide and organophosphorus chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylphosphorylbenzenesulfonamide typically involves the reaction of benzenesulfonamide with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{C6H5SO2NH2} + \text{(CH3)2PCl} \rightarrow \text{C8H12NO3PS} + \text{HCl} ]
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-purity starting materials, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3-Dimethylphosphorylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or phosphoryl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides and sulfonic acids.
Reduction: Amines and phosphines.
Substitution: Various substituted sulfonamides and phosphonates.
科学研究应用
3-Dimethylphosphorylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Industry: The compound is used in the synthesis of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 3-Dimethylphosphorylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, blocking its activity. This inhibition is achieved through the formation of strong hydrogen bonds and van der Waals interactions with the enzyme’s active site residues .
相似化合物的比较
Similar Compounds
Benzenesulfonamide: Lacks the phosphoryl group, making it less versatile in terms of chemical reactivity.
Dimethylphosphoryl chloride: Lacks the sulfonamide group, limiting its biological applications.
Sulfonimidates: Similar in having a sulfonamide group but differ in their overall structure and reactivity.
Uniqueness
3-Dimethylphosphorylbenzenesulfonamide is unique due to the presence of both sulfonamide and phosphoryl groups, which confer a combination of chemical reactivity and biological activity not found in other compounds. This dual functionality makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
3-dimethylphosphorylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKFLDNHVWOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

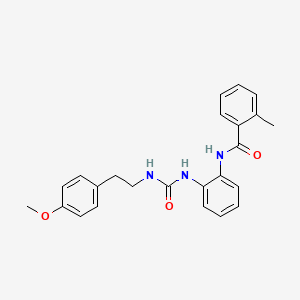
![3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2604017.png)
![2-Cyclopentyl-4-{[(dimethylsulfamoyl)amino]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2604018.png)
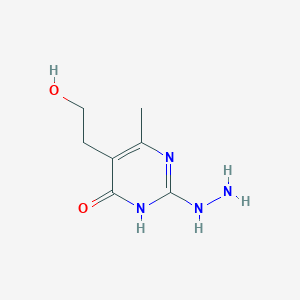
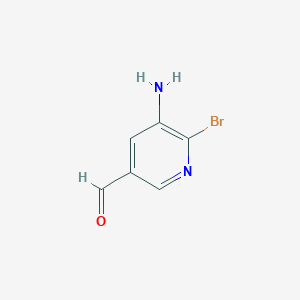

![ethyl 2-(3-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2604027.png)
![2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604028.png)
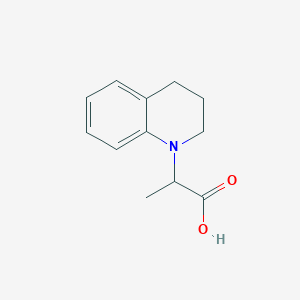
![3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione](/img/structure/B2604031.png)
![{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid](/img/structure/B2604032.png)

